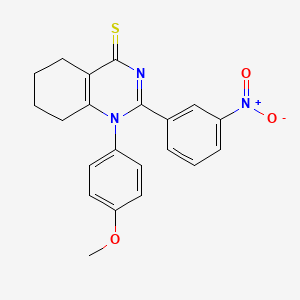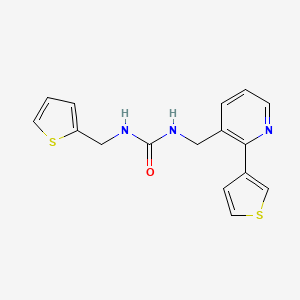
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have unique properties that make it a promising candidate for use in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been found to have several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: This compound has been found to inhibit the growth of cancer cells in vitro.
2. Neuroprotective properties: Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory properties: 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea in lab experiments include its unique properties and potential applications in various fields of research. However, some limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential applications of this compound in the treatment of various diseases.
4. Studies to determine the toxicity and safety profile of this compound.
Conclusion:
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a promising compound that has shown potential for use in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential applications. However, the unique properties of this compound make it an interesting candidate for further investigation.
Méthodes De Synthèse
The synthesis of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves several steps. The initial step involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with thiophen-2-ylmethanamine to form an intermediate product. This intermediate product is then reacted with urea to form the final product.
Applications De Recherche Scientifique
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promise include:
1. Cancer research: Studies have shown that this compound has the potential to inhibit the growth of cancer cells in vitro.
2. Neurodegenerative diseases: This compound has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory properties: 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-10-14-4-2-7-22-14)18-9-12-3-1-6-17-15(12)13-5-8-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQHMJJBNOYPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

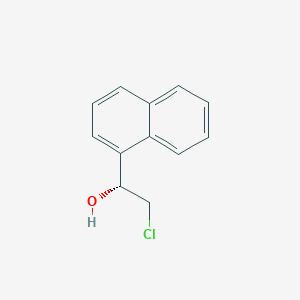
![3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine](/img/structure/B2792309.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2792310.png)
![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)
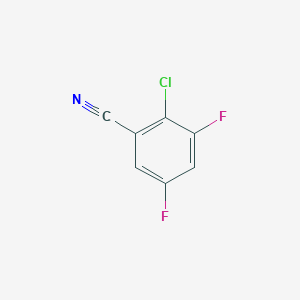
![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)
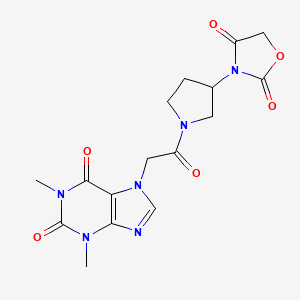
![4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2792317.png)

![4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2792320.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2792321.png)
![Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B2792323.png)
![2-((3-(2-fluoro-5-methylphenyl)-7-oxo-2-thioxo-6-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2792324.png)
